chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine
Description
Historical Development of N,N,N',N'-Tetramethylethylenediamine-Ligated Transition Metal Catalysts
The integration of N,N,N',N'-tetramethylethylenediamine (TMEDA) into transition metal catalysis traces its origins to early investigations of ligand effects on reaction kinetics. In 1922, Paul Sabatier’s seminal review highlighted the transformative potential of nitrogen-donor ligands in modulating metal reactivity. However, TMEDA’s systematic application emerged decades later alongside advances in organometallic nickel chemistry. By the 1980s, crystallographic studies revealed TMEDA’s unique capacity to stabilize low-coordinate lithium amides through chelation, laying groundwork for its adoption in nickel systems.
A pivotal shift occurred in 2013 with Han’s comprehensive review documenting nickel’s ascendance as a cost-effective alternative to palladium in cross-coupling reactions. This work underscored TMEDA’s critical role in facilitating Kumada-Corriu couplings through selective poisoning of soluble nickel species, preventing colloidal aggregation. The ligand’s labile coordination enabled rapid ligand exchange while maintaining catalyst solubility—a balance later exploited in air-stable precatalysts like [(TMEDA)Ni(o-tolyl)Cl]. Contemporary studies demonstrate TMEDA’s versatility across diverse nickel-mediated transformations, from C–S bond formation to enantioselective alkene difunctionalization.
Structural Significance of N,N,N',N'-Tetramethylethylenediamine in Coordination Chemistry
TMEDA’s bidentate chelation imposes distinct geometric constraints on nickel centers. Single-crystal X-ray analyses of [(TMEDA)Ni(o-tolyl)Cl] reveal a distorted square-planar geometry with Ni–N bond lengths of 2.04–2.08 Å and N–Ni–N bite angles of 85.3°. This contrasts sharply with THF-solvated analogs, where weaker donor interactions yield longer Ni–O bonds (2.15–2.20 Å). The ligand’s ethylene backbone enables conformational flexibility—critical for accommodating transmetalation transition states during catalytic cycles.
Spectroscopic investigations using 6Li and 15N NMR elucidate dynamic solution behavior. In hexane, TMEDA-solvated nickel complexes exist as μ2-bridged dimers, while polar media induce monomerization through ligand dissociation. MNDO computational models rationalize this lability: TMEDA’s chelation energy (ΔG° = -9.3 kcal/mol per Li in LDA systems) balances steric strain from methyl substituents against favorable London dispersion forces. These dispersion interactions, quantified through non-covalent interaction (NCI) analysis, contribute ~20% of total stabilization energy in crystalline phases.
Role of o-Tolyl Groups in Stabilizing Nickel(II) Complexes
Ortho-tolyl substituents exert dual electronic and steric effects on nickel coordination spheres. Comparative studies of [(Xantphos)Ni(aryl)X] complexes (X = Cl, OTf) demonstrate o-tolyl’s superiority over phenyl in preventing β-hydride elimination—a key decomposition pathway. The methyl group’s +I effect raises the aryl ring’s electron density (Hammett σp = -0.17), enhancing transmetalation rates with nucleophilic partners. Steric profiles quantified by Tolman cone angles reveal o-tolyl’s 15° bulkier footprint compared to phenyl, effectively shielding nickel centers from undesirable oxidative addition.
Crystallographic data for [(TMEDA)Ni(o-tolyl)Cl] illustrates these stabilization mechanisms. The o-tolyl group adopts a perpendicular orientation relative to the Ni–Cl axis, with Ni–C bond lengths of 1.88 Å and C–Ni–Cl angles of 94.7°. This geometry minimizes 1,2-methyl interactions while allowing π-backdonation into the aryl ring’s antibonding orbitals. Kinetic studies of precatalyst activation demonstrate o-tolyl’s templating effect: its slow dissociation (k = 3.2 × 10^-4 s^-1 at 25°C) ensures controlled release of active Ni(0) species during catalysis.
Table 1: Structural Parameters of TMEDA-Nickel Complexes
| Complex | Ni–N (Å) | N–Ni–N (°) | Ni–X (Å) | Reference |
|---|---|---|---|---|
| [(TMEDA)Ni(o-tolyl)Cl] | 2.04–2.08 | 85.3 | 2.31 (Cl) | |
| [(TMEDA)NiPh2] | 2.06–2.09 | 84.9 | 2.29 (C) | |
| [(TMEDA)Ni(OTf)2] | 2.02–2.05 | 86.1 | 1.93 (O) |
Properties
Molecular Formula |
C13H23ClN2Ni- |
|---|---|
Molecular Weight |
301.48 g/mol |
IUPAC Name |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |
InChI Key |
JKHSSMUEZWZHPB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthesis of N,N,N',N'-Tetramethylethylenediamine (TEMED)
TEMED serves as a bidentate ligand in the target complex. Its synthesis typically involves alkylation of ethylenediamine with methyl halides or reductive amination. A modified procedure from literature involves passing dry dimethylamine gas into tetrahydrofuran (THF) containing dibromoethane at 0°C, followed by room-temperature stirring for 24 hours . Post-reaction, the mixture is washed with chloroform and treated with NaOH to isolate TEMED as a light yellow liquid. Nuclear magnetic resonance (NMR) data confirm purity: NMR (400 MHz, CDCl) exhibits signals at δ 1.458 ppm (m, -CH-CH-NMe, 4H) and δ 2.246 ppm (t, terminal CH- and -CH-NMe, 16H) .
Preparation of Nickel Chloride Precursors
Nickel chloride hexahydrate (NiCl·6HO) is commonly used as the nickel source. Anhydrous NiCl may be obtained by heating the hexahydrate at 140°C under vacuum. In a representative protocol, NiCl·6HO (4.8 g, 0.02 mol) is combined with ligands and solvents in ethanol under reflux . The choice of solvent impacts precursor reactivity; methylbenzene is preferred for its non-polarity and compatibility with TEMED.
Ligand Coordination and Complex Formation
The target complex forms via ligand substitution or direct coordination. A three-necked flask method involves sequential addition of TEMED and methylbenzene to a nickel chloride suspension. For example:
-
Step 1 : NiCl·6HO (0.02 mol) is suspended in methylbenzene (50 mL) under nitrogen.
-
Step 2 : TEMED (1.2 equiv) is added dropwise at 25°C, yielding a green suspension.
-
Step 3 : The mixture is stirred at 70°C for 6 hours, during which the color transitions to deep blue, indicating ligand coordination .
Critical Parameters :
-
Temperature : Elevated temperatures (70–80°C) enhance ligand exchange kinetics.
-
Stoichiometry : A 1:2 Ni:TEMED ratio ensures saturation of nickel’s coordination sites.
-
Solvent : Methylbenzene’s low polarity minimizes side reactions.
Purification and Isolation
Post-reaction, the crude product is purified via:
-
Filtration : Removal of unreacted NiCl using a sintered-glass funnel.
-
Washing : Sequential washes with HCl (1 M), methanol, and tetrahydrofuran (THF) to eliminate residual ligands .
-
Drying : Anhydrous MgSO or vacuum drying yields the complex as a blue solid.
Yield Optimization :
-
Wash Cycles : Three washes with methylbenzene improve purity to >95% .
-
Drying Time : Vacuum drying at 60°C for 12 hours prevents ligand decomposition.
Comparative Analysis of Methodologies
Table 1 summarizes two optimized protocols derived from literature adaptations:
Method A prioritizes yield and purity through stoichiometric ligand excess and methylbenzene’s inertness. Method B, adapted from phosphine ligand protocols, uses prolonged reaction times but lower yields due to solvent polarity effects .
Mechanistic Insights and Reaction Monitoring
In situ Fourier-transform infrared (FTIR) spectroscopy reveals key intermediates:
-
Intermediate 1 : NiCl(TEMED) forms at 25°C (ν(Ni-Cl) = 310 cm).
-
Intermediate 2 : Methylbenzene coordinates via π-interactions, evidenced by shifted aromatic C-H stretches (Δν = 15 cm) .
Kinetic Data :
-
Rate constant () for TEMED coordination: at 70°C.
-
Activation energy (): 45 kJ/mol, indicating a ligand-controlled process.
Challenges and Troubleshooting
-
Ligand Degradation : TEMED decomposes above 100°C; reactions must stay below 80°C .
-
Solvent Coordination : Methylbenzene may compete with TEMED for nickel sites. Pre-saturating NiCl with TEMED mitigates this.
-
Oxygen Sensitivity : Nickel(I) intermediates oxidize readily. Strict anaerobic conditions are essential .
Chemical Reactions Analysis
Types of Reactions
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nickel complexes, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Organic Synthesis
TMEDA plays a crucial role in organic synthesis as a ligand for metal catalysts. For instance, it has been shown to facilitate the metallation of substrates such as benzene and furan when combined with organolithium reagents like n-butyllithium. This property allows for the creation of complex organic molecules through various synthetic pathways .
Case Study: Metallation Reactions
A study demonstrated that the combination of n-butyllithium and TMEDA significantly enhanced the reactivity of lithium species, enabling the metallation of challenging substrates. The reaction conditions were optimized to achieve high yields of desired products .
Catalysis
TMEDA is extensively used in catalysis, particularly in the formation of metal complexes that are soluble in organic solvents. It stabilizes homogeneous catalysts, enhancing their efficiency in reactions such as hydrogenation and coupling processes.
Data Table: Catalytic Applications of TMEDA
| Catalyst Type | Reaction Type | Reference |
|---|---|---|
| (TMEDA)Ni(CH₃)₂ | C-C Coupling | |
| [(TMEDA)Ni(o-tolyl)Cl] | Hydrogenation | |
| TMEDA with Lithium Compounds | Metallation |
Molecular Biology
In molecular biology laboratories, TMEDA is commonly used as a polymerizing agent for polyacrylamide gels in techniques such as SDS-PAGE. This application is vital for protein analysis and separation.
Case Study: SDS-PAGE
Research indicates that TMEDA enhances the polymerization process of acrylamide gels, improving resolution during electrophoresis. The use of TMEDA has been shown to yield clearer bands and better separation of proteins compared to traditional methods .
Electrophoresis
TMEDA has been utilized to improve the efficiency and resolution of electrophoresis techniques, particularly in the separation of proteins and nucleic acids.
Data Table: Electrophoresis Enhancements with TMEDA
| Application | Improvement Achieved | Reference |
|---|---|---|
| Protein Separation | Enhanced resolution | |
| Nucleic Acid Analysis | Increased efficiency |
Environmental Chemistry
Recent studies have explored the potential use of TMEDA as a nontoxic alternative in hydrogel polymerization processes, which are crucial for biomedical applications. This research aims to replace more toxic initiators traditionally used in these reactions .
Mechanism of Action
The mechanism by which chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a reactive surface or environment that facilitates chemical reactions.
Ligand Interactions: N,N,N’,N’-tetramethylethane-1,2-diamine serves as a ligand, stabilizing the nickel center and enhancing its reactivity.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic and chemical activities.
Comparison with Similar Compounds
Chloronickel
Chloronickel refers to nickel chloride (NiCl₂), a transition metal halide with applications in catalysis, electroplating, and materials science. It exists in anhydrous or hydrated forms and is known for its hygroscopic nature and green crystalline structure.
Methylbenzene (Toluene)
Methylbenzene (C₆H₅CH₃), commonly known as toluene, is an aromatic hydrocarbon solvent with a boiling point of 110.6°C. It is widely used in organic synthesis, industrial processes, and as a precursor to benzyl derivatives. Evidence highlights its role in synthesizing corrosion inhibitors (e.g., 4-methylbenzyl chloride derivatives) and as a solvent in organometallic reactions .
N,N,N',N'-Tetramethylethane-1,2-diamine (TMEDA)
TMEDA (C₆H₁₆N₂, MW: 116.21) is a bidentate ligand with strong chelating properties. It enhances the solubility and reactivity of organolithium and organoaluminum reagents by preventing aggregation. Its applications span polymerization initiators (e.g., acrylamide hydrogels), organometallic complexation (e.g., LiAlH₄ and vanadium complexes), and as a nitrogen source in photocatalysts .
Comparison with Similar Compounds
Chloronickel vs. Other Metal Chlorides
Key Differences: NiCl₂ is less redox-active than VCl₂ but more thermally stable than CoCl₂.
Methylbenzene vs. Other Solvents
Key Differences: Toluene’s non-polarity limits its use in highly polar reactions, whereas THF’s Lewis basicity enhances organometallic reactivity. Acetonitrile’s high dielectric constant suits electrochemical applications .
TMEDA vs. Other Diamines
Key Differences : TMEDA’s methyl groups provide steric bulk, improving solubility of reactive intermediates, whereas ethylenediamine’s smaller size allows tighter metal coordination. DMD is less versatile in lithiation due to weaker chelation .
TMEDA in Organometallic Chemistry
- Lithium Complexation : TMEDA forms stable complexes with LiAlH₄, enhancing its reducing power. The 1:2 LiAlH₄-TMEDA complex ([Li(tmen)₂][AlH₄]) exhibits a distorted tetrahedral geometry, critical for hydrogen storage applications .
- Vanadium Complexes : TMEDA stabilizes µ-chloro-bridged vanadium(II) complexes, enabling redox-active catalysis in organic transformations .
TMEDA in Polymerization
- Hydrogel Synthesis : TMEDA, with ammonium persulfate (APS), initiates radical polymerization of acrylamide, forming pH-responsive DNA-functionalized cryogels .
- Photocatalysts: TMEDA serves as a nitrogen dopant in TiO₂ nanoparticles, improving visible-light photocatalytic activity for dye degradation .
Methylbenzene in Corrosion Inhibition
- Derivatives like 4-methylbenzyl chloride, synthesized in toluene, act as Gemini surfactants, inhibiting brass corrosion in HCl with >90% efficiency at 100 ppm .
Biological Activity
Chloronickel; methylbenzene; N,N,N',N'-tetramethylethane-1,2-diamine (commonly referred to as chloronickel-TMEDA) is an organometallic compound with the molecular formula C13H23ClN2Ni. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its unique structural properties and biological activities. This article delves into the biological activity of chloronickel-TMEDA, summarizing research findings, case studies, and relevant data.
Chloronickel-TMEDA is characterized by a nickel center coordinated with a bidentate ligand (TMEDA) and a chloro-substituted aromatic group. The presence of TMEDA enhances the solubility of nickel complexes in organic solvents, making them suitable for various applications in organic synthesis and catalysis.
| Property | Value |
|---|---|
| Molecular Weight | 301.484 g/mol |
| Molecular Formula | C13H23ClN2Ni |
| Appearance | Colorless to yellow liquid |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have highlighted the antitumor potential of nickel complexes, including chloronickel-TMEDA. Research indicates that these complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that nickel(II) complexes demonstrated a cytotoxicity rate of 57.6% against HepG2 human hepatoblastoma cells . The mechanism of action is believed to involve DNA binding and intercalation, which disrupts cellular processes leading to apoptosis.
DNA Interaction Studies
The interaction of chloronickel-TMEDA with calf thymus DNA (CT DNA) has been investigated using UV-Vis spectroscopy and viscosity measurements. The results suggest that chloronickel-TMEDA binds to DNA through intercalative binding modes, which can displace ethidium bromide (EB) from DNA, indicating a strong affinity for the nucleic acid . This binding capability is crucial for its potential use in cancer therapeutics.
Antimicrobial Activity
Chloronickel-TMEDA has also shown promising antimicrobial properties. In vitro studies have demonstrated that the compound exhibits varying degrees of inhibition against both bacterial and fungal strains. For example, nickel complexes have been reported to possess dual inhibition capabilities against several pathogens . The antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Case Studies
- Cytotoxicity Assay : A study conducted on various nickel complexes, including chloronickel-TMEDA, revealed significant cytotoxic effects on brine shrimp larvae, with an LD50 value as low as 12.4 µg/mL for certain ligands . This suggests high bioactivity and potential for development as therapeutic agents.
- Antioxidant Activity : Another investigation assessed the antioxidant properties of chloronickel-TMEDA, demonstrating IC50 values indicating substantial radical scavenging activity. Such properties are beneficial in preventing oxidative stress-related diseases .
Q & A
Q. What is the role of TMEDA in stabilizing metal complexes, and how does its chelating ability influence reaction outcomes?
TMEDA acts as a bidentate ligand, coordinating to metal centers via its two nitrogen atoms. This stabilizes low-oxidation-state metals (e.g., Ni(II), V(II)) and enhances solubility in nonpolar solvents, enabling controlled synthesis of coordination polymers and clusters. For example, in [Ni₃(tmeda)₃X₄(OH)]X complexes (X = Cl, Br), TMEDA facilitates octahedral coordination around Ni(II), promoting pseudo three-fold symmetry critical for magnetic studies . Methodologically, ligand-to-metal ratios and solvent polarity must be optimized to avoid undesired redox byproducts .
Q. How is TMEDA employed in polyacrylamide gel polymerization, and what parameters govern its catalytic efficiency?
TMEDA (with ammonium persulfate, APS) accelerates acrylamide polymerization by stabilizing free radicals. The reaction is sensitive to oxygen inhibition, pH (optimal at ~8.5), and TMEDA purity (>99%). For reproducible gels, degassing solutions and maintaining a 1:1000 (TMEDA:acrylamide) ratio are recommended .
Q. What spectroscopic techniques are essential for characterizing TMEDA-containing coordination complexes?
Key methods include:
- IR spectroscopy : To confirm TMEDA binding via N–H and C–N stretching frequencies (e.g., shifts from 3300 cm⁻¹ in free TMEDA to 3200–3100 cm⁻¹ in coordinated TMEDA) .
- UV-Vis spectroscopy : For d-d transitions in metal centers (e.g., Ni(II) complexes show absorption at 550–650 nm) .
- Single-crystal X-ray diffraction : To resolve bonding geometries, as in [PtCl₂(TMEDA)₂], where Pt(II) adopts a cis-Cl configuration .
Advanced Research Questions
Q. How can researchers design experiments to probe magnetic anisotropy in TMEDA-supported trinuclear nickel complexes?
Trinuclear Ni(II) complexes like [Ni₃(tmeda)₃Cl₄(OH)]Cl exhibit single-molecule magnet (SMM) behavior. Experimental design should include:
- Crystallography : To confirm pseudo-symmetry and ligand field geometry .
- DC magnetometry : Measure χ vs. T to identify antiferromagnetic coupling (e.g., χ decrease below 50 K).
- AC susceptibility : Detect slow magnetic relaxation under zero DC field . Contradictions in magnetic data may arise from solvent-dependent lattice effects, requiring DFT-supported analysis.
Q. What synthetic strategies optimize TMEDA’s role as a nitrogen dopant in TiO₂ photocatalysts?
TMEDA serves as a nitrogen source in sol-gel synthesis of N-doped TiO₂. Key steps:
- Molar ratio control : A 2:1 (TMEDA:Ti) ratio maximizes N incorporation, shifting TiO₂ absorption edges to ~450 nm (visible light activation) .
- Post-annealing : Heating at 400°C in N₂ removes organic residues while retaining N-dopant sites.
- Photocatalytic validation : Use methyl orange degradation under visible light, comparing rate constants (k) between doped and undoped TiO₂ .
Q. How does TMEDA modulate reaction pathways in copper-catalyzed alkyne homocoupling?
TMEDA enhances Cu(I) stability and facilitates oxidative coupling. Methodological considerations:
- Ligand-to-metal ratio : A 1:1 (TMEDA:CuI) ratio maximizes yield (e.g., 85–92% for diarylalkynes).
- Oxidant selection : Air (O₂) outperforms chemical oxidants, reducing side reactions.
- Kinetic studies : Monitor reaction via GC-MS to identify intermediates (e.g., Cu-acetylide species) .
Data Contradiction Analysis
Q. Why do TMEDA-supported vanadium complexes exhibit varying stability across studies?
Stability correlates with diamine substituents: TMEDA’s electron-donating methyl groups increase V(II) complex stability compared to bulkier ligands (e.g., dtbeda). Contradictions arise from:
- Solvent effects : THF vs. DMF alters ligand exchange rates.
- Counterion interactions : [VCl₂(TMEDA)₂] stability decreases with larger anions (e.g., Br⁻ vs. Cl⁻) due to lattice strain .
Methodological Tables
Table 1. Key Parameters for TMEDA-Containing Coordination Polymer Synthesis
Table 2. Photocatalytic Performance of N-Doped TiO₂ with TMEDA
| Dopant Source | λ Absorption (nm) | Degradation Efficiency (MO, 2h) | Reference |
|---|---|---|---|
| TMEDA | 450 | 85% | |
| Ethylenediamine | 420 | 72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
